molecular formula C18H17NO4 B12480987 N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

Cat. No.: B12480987
M. Wt: 311.3 g/mol
InChI Key: LYMQXPZOSBGBAU-UHFFFAOYSA-N
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Description

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzodioxin ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide typically involves multiple steps. One common method includes the acetylation of 2,3-dihydro-1,4-benzodioxin followed by the introduction of a benzamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deacetylated compounds.

Scientific Research Applications

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide may exhibit unique properties such as enhanced stability, specific reactivity, or distinct biological activity. These differences can make it particularly valuable for certain applications in research and industry.

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzamide

InChI

InChI=1S/C18H17NO4/c1-11-3-5-13(6-4-11)18(21)19-15-10-17-16(22-7-8-23-17)9-14(15)12(2)20/h3-6,9-10H,7-8H2,1-2H3,(H,19,21)

InChI Key

LYMQXPZOSBGBAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2C(=O)C)OCCO3

Origin of Product

United States

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